molecular formula C19H17N3O3S B6101887 4-(2-oxopyrrolidin-1-yl)-N-quinolin-6-ylbenzenesulfonamide

4-(2-oxopyrrolidin-1-yl)-N-quinolin-6-ylbenzenesulfonamide

Cat. No.: B6101887
M. Wt: 367.4 g/mol
InChI Key: HVNLGJYURICXQH-UHFFFAOYSA-N
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Description

4-(2-oxopyrrolidin-1-yl)-N-quinolin-6-ylbenzenesulfonamide is a complex organic compound that features a pyrrolidinone ring, a quinoline moiety, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-quinolin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19-4-2-12-22(19)16-6-8-17(9-7-16)26(24,25)21-15-5-10-18-14(13-15)3-1-11-20-18/h1,3,5-11,13,21H,2,4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNLGJYURICXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-quinolin-6-ylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxopyrrolidine derivatives with quinoline-based sulfonamides under controlled conditions. For instance, the reaction of 2-(2-oxopyrrolidin-1-yl)acetamide with quinoline-6-sulfonyl chloride in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxopyrrolidin-1-yl)-N-quinolin-6-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-oxopyrrolidin-1-yl)-N-quinolin-6-ylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-quinolin-6-ylbenzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piracetam: A well-known nootropic with a similar pyrrolidinone structure.

    Levetiracetam: An anticonvulsant drug with a pyrrolidinone core.

    Phenylpiracetam: A derivative of piracetam with enhanced potency.

Uniqueness

4-(2-oxopyrrolidin-1-yl)-N-quinolin-6-ylbenzenesulfonamide is unique due to its combination of a pyrrolidinone ring, quinoline moiety, and benzenesulfonamide group. This structural complexity provides a distinct pharmacophore that can interact with multiple biological targets, offering potential advantages in drug design and development .

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